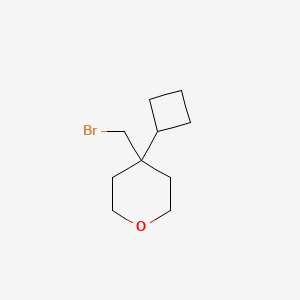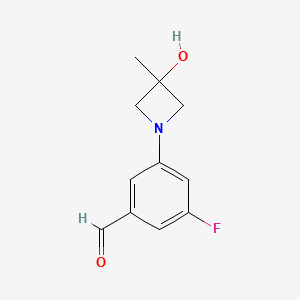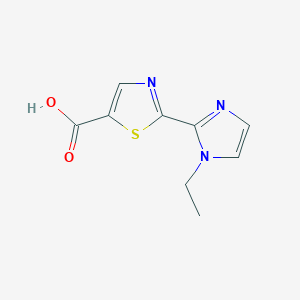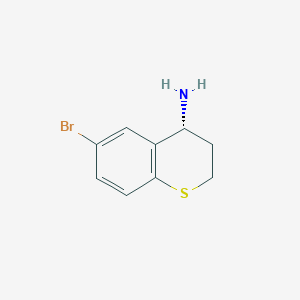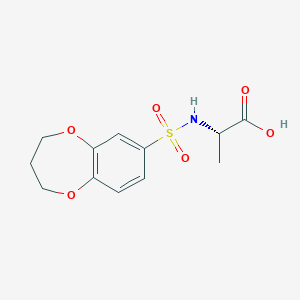![molecular formula C11H21NO B13176590 [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which is crucial for the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol has significant potential in various scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential as a drug candidate is being explored due to its biological activity and structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with neurotransmitter systems and other biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and has significant potential in drug discovery.
Uniqueness
[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-10-3-4-11(12)6-9(5-10)7-13/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
SSWVNXRHXBBBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


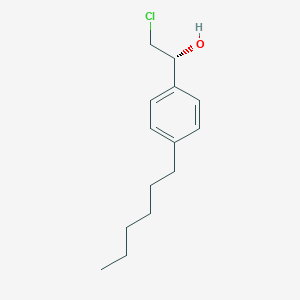
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
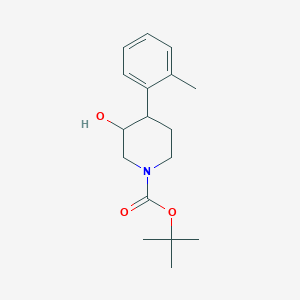
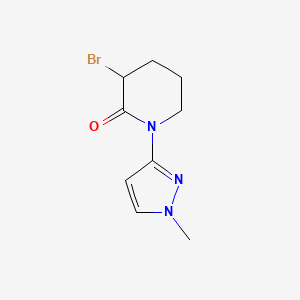

![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
